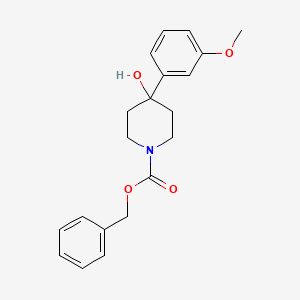
Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between benzylamine and 3-methoxybenzaldehyde.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring structure.
Hydroxylation: The piperidine ring is then hydroxylated to introduce the hydroxyl group at the 4-position.
Carboxylation: Finally, the carboxylate group is introduced to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential pharmacological activities.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as a neuroprotective and anti-inflammatory agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications:
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, leading to its pharmacological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, neuroprotection, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-hydroxypiperidine: A similar compound with a hydroxyl group at the 4-position but lacking the methoxyphenyl group.
4-Hydroxypiperidine: A simpler compound with only the hydroxyl group and piperidine ring.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-24-18-9-5-8-17(14-18)20(23)10-12-21(13-11-20)19(22)25-15-16-6-3-2-4-7-16/h2-9,14,23H,10-13,15H2,1H3 |
InChI Key |
RQPBFNMFCWHJAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















